molecular formula C5H9N3 B11756035 (S)-1-(1H-pyrazol-4-yl)ethan-1-amine

(S)-1-(1H-pyrazol-4-yl)ethan-1-amine

Katalognummer: B11756035
Molekulargewicht: 111.15 g/mol
InChI-Schlüssel: RPDQDVLOUJVEEX-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(1H-pyrazol-4-yl)ethan-1-amine is an organic compound that features a pyrazole ring attached to an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Ethanamine Group: The pyrazole ring is then functionalized with an ethanamine group through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.

    Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of (1S)-1-(1H-pyrazol-4-yl)ethan-1-amine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This can influence its reactivity, binding affinity, and overall utility in various applications.

Eigenschaften

Molekularformel

C5H9N3

Molekulargewicht

111.15 g/mol

IUPAC-Name

(1S)-1-(1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1

InChI-Schlüssel

RPDQDVLOUJVEEX-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C1=CNN=C1)N

Kanonische SMILES

CC(C1=CNN=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.